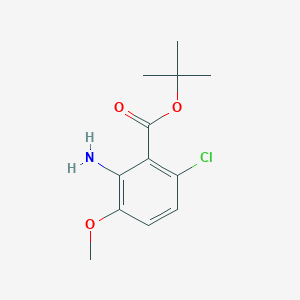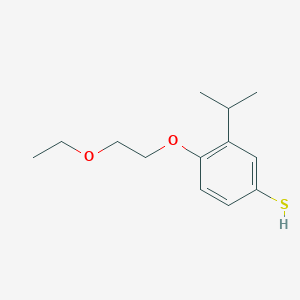
4-(2-Ethoxyethoxy)-3-propan-2-ylbenzenethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(2-Ethoxyethoxy)-3-propan-2-ylbenzenethiol” is a complex organic molecule. It likely contains an aromatic ring (benzene) with a thiol group (-SH), a propyl group (propan-2-yl), and an ether group (2-ethoxyethoxy) attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve the reaction of a suitable benzene derivative with a thiol group, a propyl group, and an ether group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the aromatic ring, the ether group, and the thiol group .
Chemical Reactions Analysis
The compound could potentially participate in a variety of chemical reactions, given the presence of the reactive thiol group and the ether group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
4-(2-Ethoxyethoxy)-3-propan-2-ylbenzenethiol is a compound that can be involved in various synthetic pathways and chemical reactions. For instance, it may participate in reactions similar to those described for di- and tri-ethynylbenzenes, which are efficiently cleaved by water-miscible reagents like sodium 2-propoxide in 2-propanol. Such processes facilitate the isolation of volatile ethynylbenzenes, showcasing the compound's potential in synthetic organic chemistry (Macbride & Wade, 1996).
Biological Activities
Although not directly related to 4-(2-Ethoxyethoxy)-3-propan-2-ylbenzenethiol, the synthesis and evaluation of novel chalcone derivatives provide insights into the types of biological activities that structurally similar compounds might exhibit. These activities include free radical scavenging, suppression of lipopolysaccharides-induced NO generation, and anti-neurotoxicity. Compounds with structures similar to 4-(2-Ethoxyethoxy)-3-propan-2-ylbenzenethiol could potentially exhibit similar pharmacological effects, offering avenues for the development of new therapeutic agents (Jung et al., 2017).
Material Science Applications
The synthesis and characterization of self-assembled films of poly(3-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propane-1-thiol) (PEDTMSHA) demonstrate the potential of 4-(2-Ethoxyethoxy)-3-propan-2-ylbenzenethiol in material science. Such compounds can be used to produce conducting polymer films with low oxidation potentials and stable electrochemical behavior, useful in electronic and optoelectronic devices (Su et al., 2010).
Environmental Applications
Research into the biodegradation of environmental pollutants like Bisphenol A (BPA) highlights the potential environmental applications of enzymes and catalytic systems that might involve compounds similar to 4-(2-Ethoxyethoxy)-3-propan-2-ylbenzenethiol. Such compounds could be used to enhance the biodegradability of phenolic environmental pollutants, contributing to bioremediation efforts (Chhaya & Gupte, 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2-ethoxyethoxy)-3-propan-2-ylbenzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2S/c1-4-14-7-8-15-13-6-5-11(16)9-12(13)10(2)3/h5-6,9-10,16H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEUMGWHNBRYST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=C(C=C1)S)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethoxyethoxy)-3-(propan-2-yl)benzene-1-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-isopropoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2860324.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide](/img/structure/B2860325.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2860327.png)
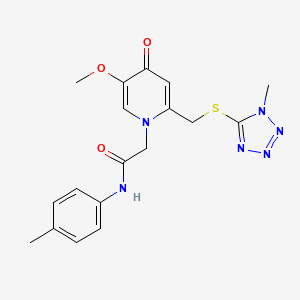
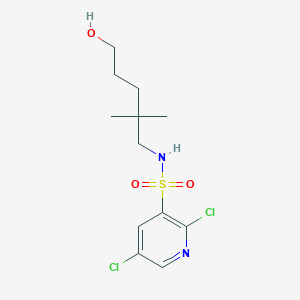
![[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2860333.png)
![1-(2-chloro-6-fluorobenzyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2860336.png)
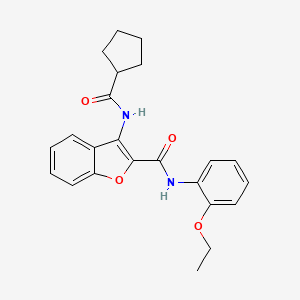
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2860341.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one](/img/structure/B2860343.png)
